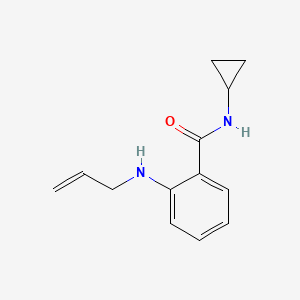

2-(Allylamino)-N-cyclopropylbenzamide

Descripción

2-(Allylamino)-N-cyclopropylbenzamide is a benzamide derivative characterized by an allylamino substituent at the 2-position of the benzamide core and a cyclopropyl group attached to the amide nitrogen. This compound belongs to a broader class of 2-aminobenzamides, which are studied for their diverse pharmacological and chemical properties, including enzyme inhibition and ligand-receptor interactions .

Propiedades

Fórmula molecular |

C13H16N2O |

|---|---|

Peso molecular |

216.28 g/mol |

Nombre IUPAC |

N-cyclopropyl-2-(prop-2-enylamino)benzamide |

InChI |

InChI=1S/C13H16N2O/c1-2-9-14-12-6-4-3-5-11(12)13(16)15-10-7-8-10/h2-6,10,14H,1,7-9H2,(H,15,16) |

Clave InChI |

LCKSBGXODXPGOC-UHFFFAOYSA-N |

SMILES canónico |

C=CCNC1=CC=CC=C1C(=O)NC2CC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-cyclopropylbenzamide typically involves the following steps:

Formation of the Allylamino Group: The allylamino group can be introduced by reacting an appropriate allyl halide with an amine under nucleophilic substitution conditions.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of 2-(Allylamino)-N-cyclopropylbenzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(Allylamino)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzamides or other derivatives.

Aplicaciones Científicas De Investigación

2-(Allylamino)-N-cyclopropylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Allylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamino group can form hydrogen bonds or other interactions with these targets, leading to modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity: HPLC-derived log $ k $ values for chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides (log $ k = 1.2–2.8 $) suggest higher lipophilicity compared to 2-(Allylamino)-N-cyclopropylbenzamide (estimated log $ P \approx 2.1 $) due to alkyl/aryl substitutions .

- Electronic Properties: DFT calculations on 2-(N-allylsulfamoyl)-N-propylbenzamide reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity, while the allylamino group in the target compound may lower this gap due to electron-rich allyl substituents .

Research Findings and Limitations

- Structural Insights : X-ray studies of 2-(N-allylsulfamoyl)-N-propylbenzamide show intermolecular N–H···O hydrogen bonds, absent in the target compound due to differing substituents .

- Computational Limitations: While DFT studies predict reactivity, experimental validation for 2-(Allylamino)-N-cyclopropylbenzamide is sparse, necessitating further kinetic studies .

Actividad Biológica

2-(Allylamino)-N-cyclopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an allylamino group attached to a cyclopropylbenzamide structure, which contributes to its unique biological activity profile.

The biological activity of 2-(Allylamino)-N-cyclopropylbenzamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that 2-(Allylamino)-N-cyclopropylbenzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of 2-(Allylamino)-N-cyclopropylbenzamide in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.

- Treatment Protocol : Mice were administered the compound at doses of 10 mg/kg body weight for four weeks.

- Results : Tumor size decreased by approximately 40% in treated mice versus controls, with minimal side effects observed.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in mice. The treatment resulted in:

- Reduction in Inflammatory Markers : Levels of TNF-alpha and IL-6 were significantly reduced.

- Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.